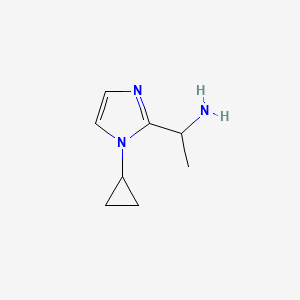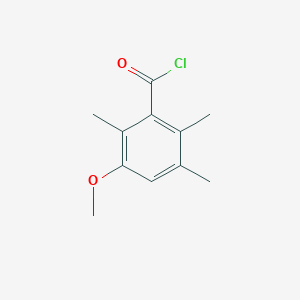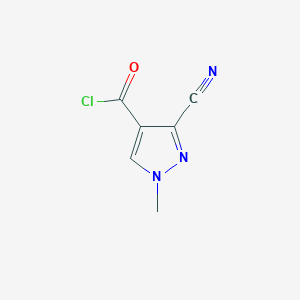
3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-Cyano-1-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
Starting Material: 3-Cyano-1-methyl-1H-pyrazole
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Reduction of the cyano group can lead to the formation of 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux.
Hydrolysis: Water, acid or base catalyst, room temperature to reflux.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature.
Major Products
Substitution: Amides, esters, thioesters.
Hydrolysis: 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride.
Wissenschaftliche Forschungsanwendungen
3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Agricultural Chemistry: The compound can be utilized in the synthesis of agrochemicals, such as herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano and carbonyl chloride groups are key functional groups that interact with the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride
- 3-Cyano-1-phenyl-1H-pyrazole-4-carbonyl chloride
Uniqueness
3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride functional groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
81303-58-4 |
|---|---|
Molekularformel |
C6H4ClN3O |
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
3-cyano-1-methylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClN3O/c1-10-3-4(6(7)11)5(2-8)9-10/h3H,1H3 |
InChI-Schlüssel |
NYALYIRLGCCHSE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C#N)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
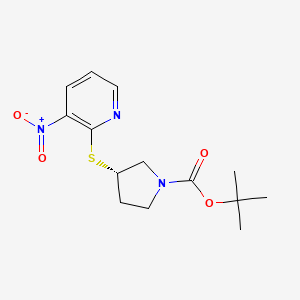
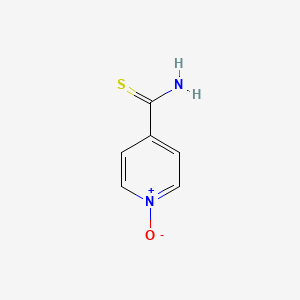
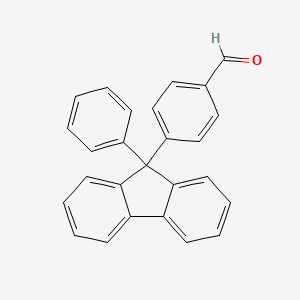
![4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)
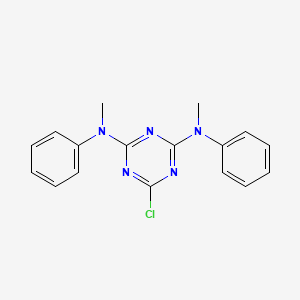
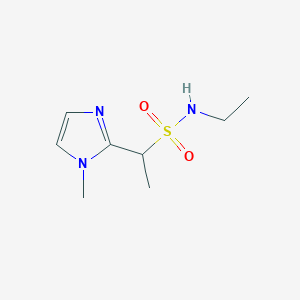
![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)

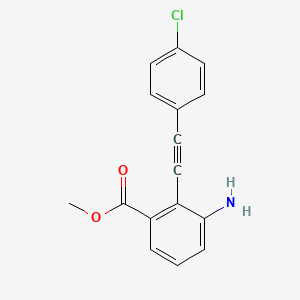
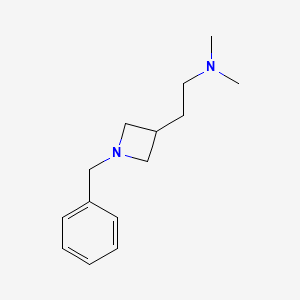
![2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
